molecular formula C13H13Cl2NS B6180456 benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine CAS No. 2613383-56-3

benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine

Katalognummer B6180456
CAS-Nummer: 2613383-56-3
Molekulargewicht: 286.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine, commonly referred to as BDEA, is a versatile organic compound. It is a heterocyclic amine that has a wide variety of uses in the fields of organic synthesis and medicinal chemistry. BDEA has been used in a variety of applications, such as the synthesis of novel drugs, the development of new catalysts, and the investigation of biochemical and physiological effects. In In addition, the advantages and limitations of using BDEA in laboratory experiments will be discussed, as well as potential future directions of research.

Wissenschaftliche Forschungsanwendungen

BDEA has been used in a variety of scientific research applications. It has been used in the synthesis of novel drugs, the development of new catalysts, and the investigation of biochemical and physiological effects. BDEA has been used in the synthesis of a variety of drugs, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used in the development of new catalysts, such as palladium-catalyzed cross-coupling reactions. Finally, BDEA has been used to investigate its biochemical and physiological effects on various organisms, such as bacteria and mammalian cells.

Wirkmechanismus

The mechanism of action of BDEA is not fully understood. However, it is believed that BDEA acts as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). CYP2D6 is an important enzyme involved in the metabolism of many drugs and is responsible for the metabolism of many drugs, including antidepressants, antipsychotics, and antiarrhythmics. BDEA is thought to inhibit CYP2D6 by forming a covalent bond with the enzyme, thus preventing it from metabolizing drugs.
Biochemical and Physiological Effects
BDEA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme CYP2D6, as discussed above. In addition, BDEA has been found to inhibit the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4). BDEA has also been found to have an anti-inflammatory effect, as well as an antifungal effect. Finally, BDEA has been found to have an antioxidant effect, which may be beneficial for treating certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The use of BDEA in laboratory experiments has both advantages and limitations. One advantage of using BDEA in laboratory experiments is that it is relatively inexpensive and easy to synthesize. In addition, BDEA is relatively stable, making it a good choice for long-term experiments. However, one limitation of using BDEA in laboratory experiments is that it is not as widely used as other compounds, making it difficult to find reliable sources of information.

Zukünftige Richtungen

There are a number of potential future directions for research involving BDEA. One potential direction is to further investigate its biochemical and physiological effects, such as its effect on other enzymes and its antioxidant properties. In addition, further research could be conducted on the use of BDEA in the synthesis of novel drugs, as well as the development of new catalysts. Finally, further research could be conducted on the mechanism of action of BDEA and its potential uses in the treatment of various diseases.

Synthesemethoden

The synthesis of BDEA is a multi-step process. It begins with the reaction of 2-chlorothiophene and 2-chlorobenzyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the intermediate 2-(2-chlorobenzyl)-2-chlorothiophene. This intermediate is then reacted with ethylamine in the presence of a base, such as potassium carbonate, to form BDEA. Finally, the product is purified by recrystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine involves the reaction of benzylamine with 2-(2,5-dichlorothiophen-3-yl)ethyl chloride in the presence of a base.", "Starting Materials": [ "Benzylamine", "2-(2,5-dichlorothiophen-3-yl)ethyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Add 2-(2,5-dichlorothiophen-3-yl)ethyl chloride to a solution of benzylamine in a suitable solvent (e.g. ethanol, methanol)", "Add a base (e.g. NaOH, KOH) to the reaction mixture to facilitate the reaction", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable organic solvent (e.g. diethyl ether, dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product, benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine" ] }

CAS-Nummer

2613383-56-3

Molekularformel

C13H13Cl2NS

Molekulargewicht

286.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.